molecular formula C11H21NO3 B13585831 tert-butyl[(1R,2R)-2-hydroxycyclopentyl]methylcarbamate

tert-butyl[(1R,2R)-2-hydroxycyclopentyl]methylcarbamate

Cat. No.: B13585831
M. Wt: 215.29 g/mol
InChI Key: SWYKJBCLLWWIHE-RKDXNWHRSA-N
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Description

tert-Butyl N-{[(1R,2R)-2-hydroxycyclopentyl]methyl}carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis, pharmaceuticals, and agrochemicals. This compound is particularly interesting due to its unique structure, which includes a tert-butyl group and a hydroxycyclopentyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-{[(1R,2R)-2-hydroxycyclopentyl]methyl}carbamate typically involves the protection of the amine group using a tert-butyloxycarbonyl (Boc) group. The Boc group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic addition-elimination, forming a tetrahedral intermediate that eliminates a carbonate ion .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory synthesis, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-{[(1R,2R)-2-hydroxycyclopentyl]methyl}carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The carbamate group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxy group can undergo substitution reactions with halides or tosylates to form ethers or esters.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in dry ether at low temperatures.

    Substitution: Tosyl chloride (TsCl) in the presence of a base like pyridine.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of ethers or esters depending on the substituent used.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-{[(1R,2R)-2-hydroxycyclopentyl]methyl}carbamate is used as a protecting group for amines. The Boc group can be easily removed under acidic conditions, making it a valuable tool in peptide synthesis .

Biology

In biological research, this compound is used to study enzyme mechanisms and protein interactions. The hydroxycyclopentyl moiety can mimic certain biological substrates, allowing researchers to investigate enzyme-substrate interactions.

Medicine

In medicine, derivatives of this compound are explored for their potential as prodrugs. The carbamate group can be hydrolyzed in vivo to release the active drug, providing controlled release and improved bioavailability.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials

Mechanism of Action

The mechanism of action of tert-butyl N-{[(1R,2R)-2-hydroxycyclopentyl]methyl}carbamate involves the hydrolysis of the carbamate group to release the active amine. This process is catalyzed by enzymes such as esterases and proteases. The released amine can then interact with molecular targets, such as receptors or enzymes, to exert its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl N-{[(1R,2R)-2-hydroxycyclopentyl]methyl}carbamate is unique due to its hydroxycyclopentyl moiety, which provides distinct steric and electronic properties. This uniqueness allows for specific interactions with biological targets and makes it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C11H21NO3

Molecular Weight

215.29 g/mol

IUPAC Name

tert-butyl N-[[(1R,2R)-2-hydroxycyclopentyl]methyl]carbamate

InChI

InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-7-8-5-4-6-9(8)13/h8-9,13H,4-7H2,1-3H3,(H,12,14)/t8-,9-/m1/s1

InChI Key

SWYKJBCLLWWIHE-RKDXNWHRSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@H]1CCC[C@H]1O

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCCC1O

Origin of Product

United States

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